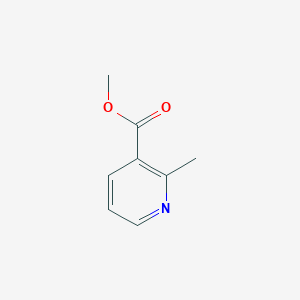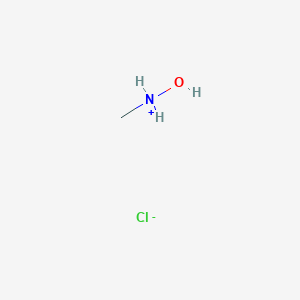
Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is a complex organic compound characterized by the presence of a pyridinium ring substituted with a dimethylamino group, a phenylmethyleneamino moiety, and a methyl group This compound forms a perchlorate salt, which enhances its stability and solubility in certain solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate generally involves the following steps:
Formation of Intermediate Compounds: : The initial step often requires the synthesis of intermediate compounds, such as 3-(dimethylamino)pyridine and 4-(dimethylamino)benzaldehyde.
Condensation Reaction: : These intermediates then undergo a condensation reaction under specific conditions, such as the presence of acid catalysts and controlled temperatures, to form the desired product.
Purification: : The resulting compound is purified through recrystallization or chromatographic techniques.
Industrial Production Methods
On an industrial scale, the synthesis may involve:
Large-scale Condensation Reactions: : Employing larger reactors and more concentrated reagents.
Continuous Production Systems: : Utilizing continuous flow reactors to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where it loses electrons, often facilitated by strong oxidizing agents like potassium permanganate.
Reduction: : Reduction involves gaining electrons, typically achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Involves replacing one functional group with another, common reagents include halides and strong acids.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Halides like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation Products: : Potential formation of pyridine N-oxides.
Reduction Products: : Formation of the corresponding amines.
Substitution Products: : Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: : Utilized as a ligand in various catalytic processes.
Indicators: : Due to its vivid color, it is used as an indicator in titrations.
Biology
Fluorescent Probes: : Used in biological assays for detecting specific biomolecules.
DNA Interactions: : Employed in the study of DNA-binding properties.
Medicine
Drug Design: : Serves as a scaffold for the development of therapeutic agents.
Diagnostics: : Utilized in diagnostic imaging techniques.
Industry
Dyes: : Used in the manufacture of dyes for textiles and other materials.
Sensors: : Integrated into sensors for detecting environmental pollutants.
Wirkmechanismus
The compound's mechanism of action involves:
Interaction with Biomolecules: : Binds to specific targets like proteins or nucleic acids.
Pathways: : Influences biochemical pathways by acting as an inhibitor or activator, depending on its structural configuration and the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine Derivatives: : Examples include Pyridinium chlorochromate and Pyridinium dichromate.
Phenylmethyleneamino Compounds: : Such as N-phenylmethylene-2-methylpyridinium.
Uniqueness
Structural Complexity: : The unique combination of functional groups in Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate confers specific chemical reactivity and biological activity not found in simpler analogs.
Applications: : The breadth of its applications in various fields, from industrial dye production to advanced biological research, sets it apart from more narrowly used compounds.
Eigenschaften
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N,2-trimethylpyridin-1-ium-3-amine;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N4.ClHO4/c1-14-17(20(4)5)7-6-12-21(14)18-13-15-8-10-16(11-9-15)19(2)3;2-1(3,4)5/h6-13H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b18-13+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSWVGOMMRBELD-PUBYZPQMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)N(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145234-91-9 |
Source


|
| Record name | Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145234919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-Methylene Bis[Theobromine]](/img/structure/B140648.png)



![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)

![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)





![10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B140679.png)
